(1,8-13C2)oct-4-enedioic acid
CAS No.: 1185234-84-7
Cat. No.: VC0024127
Molecular Formula: C8H12O4
Molecular Weight: 174.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185234-84-7 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 174.165 |
| IUPAC Name | (1,8-13C2)oct-4-enedioic acid |
| Standard InChI | InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 |
| Standard InChI Key | LQVYKEXVMZXOAH-QDZBZLPOSA-N |
| SMILES | C(CC(=O)O)C=CCCC(=O)O |
Introduction
Chemical Structure and Identification
Molecular Characteristics
(1,8-13C2)oct-4-enedioic acid is a dicarboxylic acid with a molecular formula of C8H12O4, featuring carbon-13 isotope labeling specifically at positions 1 and 8 of the carbon chain . The compound contains an unsaturated bond at the 4-position (hence "oct-4-enedioic"), giving it distinct chemical properties compared to saturated dicarboxylic acids. This specific isotopic labeling pattern makes the compound particularly valuable for tracking studies using various analytical techniques, as the 13C atoms provide distinct spectroscopic signals that can be monitored throughout metabolic processes.
Nomenclature and Identifiers
The compound is officially identified by multiple designations in scientific databases and literature. It has been assigned the PubChem CID 57369107 and is referred to by several synonyms including (4E)-4-Octenedioic Acid-1,8-13C2 and its CAS number 1185234-84-7 . The systematic IUPAC name emphasizes its isotopic labeling pattern, differentiating it from its non-labeled counterpart. The compound's InChIKey LQVYKEXVMZXOAH-BFGUONQLSA-N serves as a unique digital identifier in chemical databases, facilitating accurate information retrieval across research platforms .
Structural Comparison to Unlabeled Counterpart
The compound's structure is nearly identical to unlabeled oct-4-enedioic acid (CID 84313), except for the presence of two 13C atoms at the terminal carboxylic acid positions . This seemingly minor modification increases the molecular weight from 172.18 g/mol (unlabeled) to 174.16 g/mol (labeled), reflecting the mass difference contributed by the two 13C atoms . Despite this isotopic substitution, the chemical reactivity remains largely unchanged, allowing the labeled compound to participate in the same reactions as its unlabeled counterpart while providing the additional benefit of traceability.
Physical and Chemical Properties
Key Physical Parameters
The physical properties of (1,8-13C2)oct-4-enedioic acid are essential considerations for researchers utilizing this compound in experimental settings. The computed exact mass of 174.08026853 Da reflects the precise molecular weight accounting for the 13C isotopes . The compound features standard dicarboxylic acid characteristics, with carboxyl groups at both ends of an eight-carbon chain containing a trans double bond at the 4-position. This unsaturation contributes to the compound's structural rigidity and influences its physical behavior in solution.
Molecular Properties and Structural Features
The compound exhibits several important molecular properties that determine its behavior in biological systems and experimental conditions. These properties have been computationally determined and are presented in Table 1.
Applications in Scientific Research
Metabolic Pathway Studies
One of the primary applications of (1,8-13C2)oct-4-enedioic acid lies in metabolic research, where it serves as a tracer molecule for investigating metabolic pathways . The strategic placement of 13C labels at positions 1 and 8 enables researchers to track the compound's transformation and incorporation into metabolic intermediates. This labeling pattern is particularly useful for studying how dicarboxylic acids are processed in various biological systems, offering insights into both normal metabolism and pathological alterations that may occur in disease states.
Lipid Metabolism Investigations
The compound makes significant contributions to research on lipid metabolism and fatty acid synthesis . As a dicarboxylic acid with structural similarities to fatty acid intermediates, it provides valuable insights into how these essential biological molecules are synthesized, modified, and degraded. Researchers use (1,8-13C2)oct-4-enedioic acid to trace specific steps in lipid metabolic pathways, helping to elucidate the complex network of reactions involved in energy storage, membrane formation, and signaling processes.
Polymer Science Applications
Beyond its biological applications, (1,8-13C2)oct-4-enedioic acid also plays a role in polymer science, particularly in the synthesis of nylon and related polymers . The dicarboxylic acid structure allows it to participate in condensation polymerization reactions, forming the backbone of various synthetic materials. The 13C labeling provides an additional advantage for studying polymerization kinetics and mechanisms, as the labeled carbon atoms can be monitored throughout the reaction process using spectroscopic techniques.
Mechanism of Action and Biological Effects
Metabolic Pathway Modulation
While the complete mechanism of action remains under investigation, (1,8-13C2)oct-4-enedioic acid is believed to exert its effects by modulating various metabolic pathways . When introduced into biological systems, the compound can participate in reactions typical of dicarboxylic acids, potentially influencing energy metabolism, lipid synthesis, and other fundamental cellular processes. The stable isotope labeling allows researchers to track these interactions without significantly altering the compound's biological behavior.
Cellular Process Alterations
Research suggests that (1,8-13C2)oct-4-enedioic acid can induce alterations in cellular processes through its interactions with metabolic enzymes and pathways . These changes may reflect the compound's incorporation into intermediary metabolism or its regulatory effects on specific enzymatic reactions. By monitoring these alterations using the 13C labels as markers, researchers can gain valuable insights into the complex interplay between dicarboxylic acid metabolism and broader cellular functions.
Analytical Applications and Methods
Nuclear Magnetic Resonance Spectroscopy
The 13C labeling pattern in (1,8-13C2)oct-4-enedioic acid makes it particularly well-suited for nuclear magnetic resonance (NMR) spectroscopy studies. Recent research has demonstrated the value of similar 13C-labeled compounds in dynamic nuclear polarization (DNP) enhanced detection methods . While the search results don't specifically mention DNP studies with (1,8-13C2)oct-4-enedioic acid, the compound's structural features suggest it would be amenable to similar applications, potentially offering enhanced sensitivity for metabolic imaging and spectroscopy.
Comparative Studies with Similar Compounds
The scientific literature includes studies of structurally related compounds such as [1,5–13C2] Z-4-methyl-2-oxopent-3-enedioic acid, which has been used for pH imaging in mice . This related compound exhibits a pKa of 6.55 and a long T1 relaxation time of 29 ± 1 seconds in vivo, properties that make it valuable for metabolic imaging applications . While (1,8-13C2)oct-4-enedioic acid has different substitution patterns and properties, these comparative studies highlight the broader importance of 13C-labeled dicarboxylic acids in contemporary biomedical research.
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